9-(4-甲氧基-2,3,6-三甲基苯基)-3,7-二甲基-2,4,6,8-壬四烯酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

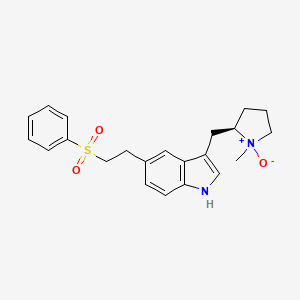

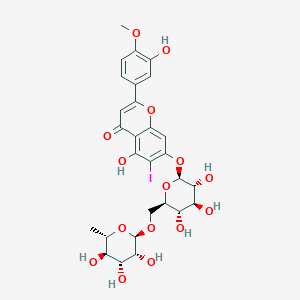

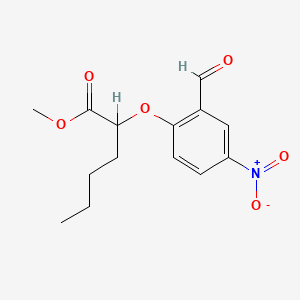

The compound “9-(4-Methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-2,4,6,8-nonatetraenoic acid” is also known as Motretinide . It is a retinoid, which is a class of chemical compounds that are vitamers of vitamin A or are chemically related to it .

Synthesis Analysis

The synthesis of Motretinide involves several steps . The process starts with the introduction of 5-(4-methoxy-2,3,6-trimethyl-phenyl)-3-methyl-penta-2,4-diene-1-triphenylphosphonium bromide into dimethylformamide. This mixture is then treated with sodium hydride and 3-formylcrotonic acid butyl ester. The resulting product is 9-(4-methoxy-2,3,6-trimethyl-phenyl)-3,7-dimethyl-nona-2,4,6,8-tetraen-1-oic acid butyl ester. This ester is then hydrolyzed to produce the final product .Molecular Structure Analysis

The molecular formula of Motretinide is C23H31NO2 . The structure includes a methoxy group attached to a phenyl ring, which is further attached to a nonatetraenoic acid moiety .Chemical Reactions Analysis

The synthesis of Motretinide involves several chemical reactions, including a Wittig reaction and an ester hydrolysis . The Wittig reaction is used to form the carbon-carbon double bond, and the ester hydrolysis is used to convert the butyl ester to the carboxylic acid .Physical And Chemical Properties Analysis

Motretinide has a molecular weight of 353.5 . It has a melting point of 179-180°C . More detailed physical and chemical properties might require further experimental analysis.科学研究应用

它已被用于血浆水平的定量分析中,特别是在研究其具有抗银屑病活性的类似物中 (Palmskog, 1980)。

该化合物对小鼠皮肤乳头状瘤和癌的发生显示出预防作用,表明其在癌症预防中的潜在用途 (Bollag, 1975)。

它对可移植大鼠软骨肉瘤的生长表现出抑制作用,表明其在抑制肿瘤生长中的用途 (Trown, Buck, & Hansen, 1976)。

研究了该化合物的 photoisomerization 及其各种顺式异构体,这对于了解其化学行为和潜在应用至关重要 (Englert, Weber, & Klaus, 1978)。

合成了其氟代类似物并评估了其生物活性,特别是其在小鼠中的抗乳头状瘤作用 (Chan, Specian, & Pawson, 1982)。

它被探索用于治疗严重形式的银屑病,突出了其在皮肤病学中的治疗潜力 (Gatti, Cardama, Gabrielli, & Cabrera, 1981)。

研究了该化合物对化学诱导的上皮肿瘤的治疗影响,特别是其对肿瘤消退的影响,而不会抑制可移植肿瘤的生长 (Bollag, 1975)。

合成了其类似物,对 β-环香叶基环区域进行了修饰,旨在潜在的癌症治疗和预防 (Dawson, Hobbs, Chan, & Chao, 1981)。

使用放射自显影和组织病理学方法研究了该化合物对化学诱导的上皮肿瘤的作用方式,提供了对其作用机制的见解 (Frigg & Torhorst, 1977)。

研究了其对大鼠膀胱癌变的抑制作用,证明了其在癌症预防中的潜力 (Murasaki, Miyata, Babaya, Arai, Fukushima, & Ito, 1980)。

作用机制

Target of Action

The primary target of 9-(4-Methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-2,4,6,8-nonatetraenoic acid is believed to be the retinoic acid receptors . These receptors play a crucial role in the regulation of cell growth and differentiation .

Mode of Action

The compound interacts with its targets by binding to the retinoic acid receptors . This interaction is thought to interfere with the terminal differentiation of keratinocytes . Additionally, it is believed to enhance the binding of cyclic adenosine monophosphate (cAMP) to the regulatory RI subunit of cAMP-dependent protein kinases .

Biochemical Pathways

It is known that retinoic acid receptors, when activated, can regulate gene expression and influence numerous cellular processes, including cell growth and differentiation .

Pharmacokinetics

It is known that the compound is a major metabolite of etretinate , suggesting that it may share similar absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its impact on cell growth and differentiation. By interacting with retinoic acid receptors, it can influence the growth cycle of skin cells . This can lead to a reduction in the thickening of the skin, plaque formation, and scaling seen in conditions like psoriasis .

属性

IUPAC Name |

9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O3/c1-14(8-7-9-15(2)12-21(22)23)10-11-19-16(3)13-20(24-6)18(5)17(19)4/h7-13H,1-6H3,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHUNBGSDBOWDMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C=CC(=CC=CC(=CC(=O)O)C)C)C)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10860677 |

Source

|

| Record name | 9-(4-Methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10860677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54757-46-9 |

Source

|

| Record name | 9-(4-Methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-2,4,6,8-nonatetraenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54757-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Q & A

Q1: What are the structural characteristics of Acitretin and how do they influence its existence in different forms?

A1: Acitretin is a synthetic retinoid, meaning it shares structural similarities with Vitamin A. Structurally, it possesses a polyene chain with a conjugated system of double bonds and a terminal carboxylic acid group. These features contribute to its ability to exist in different polymorphic forms. Polymorphism refers to the ability of a solid material to exist in more than one crystal structure.

Q2: What is the impact of Acitretin on human retinal pigment epithelial cells?

A2: Research indicates that Acitretin, along with all-trans-retinoic acid (tretinoin), can significantly influence the production of proteins involved in extracellular matrix remodeling by human retinal pigment epithelial cells. [] Specifically, both retinoids were found to increase the production of urokinase-type plasminogen activator, an enzyme that converts plasminogen to its active form, plasmin, which plays a crucial role in the breakdown of extracellular matrix components. [] This effect was observed within 24 hours of treatment and continued to increase over 72 hours. [] Notably, the retinoids did not appear to affect the production of tissue-type plasminogen activator or plasminogen activator inhibitor activity, suggesting a specific effect on the urokinase-type plasminogen activator pathway. []

Q3: Does Acitretin administration affect light sensitivity in humans?

A3: A study involving psoriasis patients treated with 75-100mg of Acitretin daily for three weeks found no evidence of increased light sensitivity. [] In fact, some patients even experienced a decrease in light sensitivity. [] This suggests that combining Acitretin treatment with phototherapy does not pose a contraindication due to potential photosensitivity risks. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethanediamide, n1-(5-chloro-2-pyridinyl)-n2-[(1s,2s,4r)-4-[(dimethylamino)carbonyl]-2-[[(4,5,6,7-tetrahydro-5-methylthiazolo[5,4-c]pyridin-2-yl)carbonyl]amino]cyclohexyl]-](/img/structure/B601683.png)

![tert-butyl N-[(1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate](/img/structure/B601684.png)